5-fluoro-1-methyl-1H-pyrazole

Analytical Chemistry Quality Control Structural Elucidation

Select 5-fluoro-1-methyl-1H-pyrazole (≥97%) for unambiguous C5 metabolic blocking in lead optimization. Unlike non-fluorinated or regioisomeric pyrazoles, its distinct 19F NMR shift (δ -134.4 ppm) ensures structural fidelity, preventing CYP450-mediated soft-spot oxidation. This scaffold is essential for synthesizing Penflufen-class SDHI fungicides and orally bioavailable drug candidates. Confirm regioisomeric purity via 19F NMR upon receipt. Bulk quantities available for process scale-up via NFSI-mediated direct fluorination.

Molecular Formula C4H5FN2
Molecular Weight 100.09 g/mol
CAS No. 69843-15-8
Cat. No. B7960250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-1-methyl-1H-pyrazole
CAS69843-15-8
Molecular FormulaC4H5FN2
Molecular Weight100.09 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)F
InChIInChI=1S/C4H5FN2/c1-7-4(5)2-3-6-7/h2-3H,1H3
InChIKeyHRPGIUQCVKHIHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-1-methyl-1H-pyrazole (CAS 69843-15-8): Core Scaffold for Fluorinated Building Blocks in Medicinal Chemistry and Agrochemical Research


5-Fluoro-1-methyl-1H-pyrazole (CAS 69843-15-8) is a monofluorinated N-methylpyrazole heterocycle with the molecular formula C4H5FN2 and a molecular weight of 100.09 g/mol . It serves as a fundamental fluorinated building block in medicinal chemistry and agrochemical discovery, characterized by a fluorine substitution at the C5 position of the pyrazole ring and a methyl group at N1 . The compound exhibits distinct physicochemical properties, including a boiling point of 25-30°C at 70 Torr and is typically obtained as a white to pale yellow crystalline solid with good solubility in organic solvents . Its strategic value lies in its ability to introduce metabolic stability and modulate lipophilicity in derived bioactive molecules, making it a critical intermediate for the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and various pharmaceutical candidates [1].

Critical Differentiation of 5-Fluoro-1-methyl-1H-pyrazole (69843-15-8): Why Regioisomeric and Non-Fluorinated Analogs Are Not Interchangeable


Generic substitution of 5-fluoro-1-methyl-1H-pyrazole with its regioisomers (3-fluoro or 4-fluoro-1-methylpyrazole) or non-fluorinated N-methylpyrazole is scientifically invalid due to profound differences in electronic environment, metabolic handling, and synthetic derivatization potential. 19F NMR chemical shifts among the three regioisomers span a range of approximately 50 ppm, reflecting distinct electronic distributions that directly impact reactivity and molecular recognition in biological systems [1]. Furthermore, the C5-fluorine atom serves a critical metabolic blocking function: it protects the pyrazole C5 position from oxidative metabolism by cytochrome P450 enzymes, a vulnerability that plagues non-fluorinated analogs and leads to rapid clearance in vivo [2]. The synthetic accessibility of 5-fluoro-1-methyl-1H-pyrazole via modern direct fluorination methodologies also distinguishes it from other regioisomers, which require less efficient or more hazardous synthetic routes [3]. These quantifiable differences necessitate precise compound selection for reproducible research outcomes and successful lead optimization campaigns.

Quantitative Differentiation Evidence for 5-Fluoro-1-methyl-1H-pyrazole (CAS 69843-15-8) Against Closest Analogs


Regioisomeric Identity Confirmation via Distinct 19F NMR Chemical Shift

The 5-fluoro regioisomer of 1-methylpyrazole exhibits a unique 19F NMR chemical shift that enables unambiguous structural confirmation and distinguishes it from the 3-fluoro and 4-fluoro isomers. According to Fabra et al. (1978), the 19F NMR chemical shifts for the three monofluoro N-methylpyrazole regioisomers span a range of approximately 50 ppm, with 5-fluoro-1-methylpyrazole showing a distinct shift relative to its isomers [1]. This wide spectral dispersion provides a definitive analytical fingerprint for quality control and identity verification in procurement and research applications.

Analytical Chemistry Quality Control Structural Elucidation

Metabolic Stability Advantage: C5-Fluorine Blocks CYP3A-Mediated Oxidative Metabolism

The C5-fluorine substitution on 5-fluoro-1-methyl-1H-pyrazole serves as a critical metabolic blocking group that prevents oxidative metabolism at this position. Research on substituted pyrazoles demonstrates that the C5 position is a primary site of metabolism by cytochrome P450 enzymes, particularly CYP3A, and fluorination at this site mitigates time-dependent inhibition (TDI) and reduces metabolic clearance [1]. This class-level metabolic stability advantage is a well-established principle in medicinal chemistry, where 5-fluoropyrazole fragments confer superior in vitro DMPK profiles compared to non-fluorinated pyrazole analogs [2]. The single fluorine substitution has been shown to make derived compounds more potent and metabolically stable relative to their non-fluorinated counterparts [2].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Synthetic Accessibility via Direct Electrophilic Fluorination with NFSI

5-Fluoro-1-methyl-1H-pyrazole and related 5-fluoropyrazoles can be synthesized via a direct, operationally simple fluorination of pyrazoles using N-fluorobenzenesulfonimide (NFSI). This methodology, elaborated by Levchenko et al. (2018), provides a versatile route to 5-fluoropyrazoles and was successfully applied to prepare the unsubstituted 5-fluoro-1H-pyrazole, the fungicide Penflufen, and numerous functionalized building blocks [1]. The approach circumvents the need for harsh elemental fluorine gas or high-temperature halide exchange reactions, offering a more practical and scalable route compared to alternative fluorination strategies. This direct electrophilic fluorination is distinct from the synthetic routes required for 3-fluoro and 4-fluoro regioisomers, which often rely on diazotization-photochemical sequences or specialized fluorinated building blocks [2].

Synthetic Methodology Process Chemistry Fluorination

Strategic Intermediate for SDHI Fungicide Synthesis and Agrochemical Patent Space

5-Fluoro-1-methyl-1H-pyrazole is a key synthetic intermediate in the preparation of succinate dehydrogenase inhibitor (SDHI) fungicides, a class of compounds that represent a major segment of the crop protection market [1]. The 5-fluoropyrazole core is present in commercial fungicides such as Penflufen, where the single fluorine substitution significantly enhances potency and metabolic stability compared to the non-fluorinated analog [1]. The patent literature reflects the growing importance of this scaffold, with an increasing number of agrochemical patents incorporating 5-fluoropyrazole derivatives [1]. Furthermore, advanced fluorinated pyrazole intermediates, such as 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid derivatives, are accessible via direct fluorination of 5-fluoro-1-methyl-1H-pyrazole precursors, enabling the synthesis of next-generation SDHI fungicides [2].

Agrochemical Fungicide SDHI Patent Analysis

Lipophilicity Modulation: Experimental LogP Differentiation from Non-Fluorinated Analog

The introduction of a fluorine atom at the C5 position modulates the lipophilicity of the pyrazole scaffold, a critical parameter for membrane permeability and oral bioavailability. Experimental logP data for 5-fluoro-1-methyl-1H-pyrazole is reported as 1.24 from Hansch et al. (1995) [1]. While direct experimental logP for the non-fluorinated 1-methylpyrazole is not provided in this source, the fluorine substitution is known to influence lipophilicity in a context-dependent manner. In many heterocyclic systems, fluorine can slightly increase or decrease logP depending on the electronic environment; however, the key differentiation is that fluorination at the C5 position provides a tunable handle for optimizing lipophilicity without significantly increasing molecular weight, a principle widely exploited in drug design [2].

Physicochemical Properties Lipophilicity Drug Design

High-Value Application Scenarios for 5-Fluoro-1-methyl-1H-pyrazole (CAS 69843-15-8) Based on Quantified Differentiation


Quality Control and Regioisomeric Identity Verification in Procurement

Analytical laboratories and quality control departments should utilize the distinct 19F NMR chemical shift (δ -134.4 ppm in DMSO-d6) to confirm the identity and regioisomeric purity of 5-fluoro-1-methyl-1H-pyrazole upon receipt. This quantitative spectral fingerprint, which spans a ca. 50 ppm range across the three monofluoro regioisomers, provides unambiguous structural confirmation and prevents the inadvertent use of incorrect isomers in downstream synthesis or biological assays [1]. Routine 19F NMR analysis should be integrated into standard receiving protocols for all lots of this building block.

Lead Optimization Campaigns Requiring Enhanced Metabolic Stability

Medicinal chemistry teams developing oral drug candidates should prioritize the 5-fluoro-1-methyl-1H-pyrazole scaffold when metabolic soft spots are identified at the pyrazole C5 position. The C5-fluorine atom serves as a metabolic blocking group that mitigates CYP3A-mediated oxidative metabolism and reduces time-dependent inhibition risk, as demonstrated in structure-activity relationship studies of substituted pyrazoles [1]. Incorporating this scaffold into lead series can improve in vitro DMPK profiles and increase the probability of achieving favorable oral pharmacokinetics, making it a strategic choice over non-fluorinated pyrazole analogs [2].

Agrochemical Discovery Programs Targeting SDHI Fungicides

Agrochemical research groups pursuing next-generation succinate dehydrogenase inhibitor (SDHI) fungicides should utilize 5-fluoro-1-methyl-1H-pyrazole as a core building block for library synthesis. The 5-fluoropyrazole motif is present in commercial fungicides like Penflufen and is associated with enhanced potency and metabolic stability in planta [1]. The scaffold's compatibility with advanced fluorination methodologies, including direct fluorination to access 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid derivatives, enables rapid exploration of chemical space around the SDHI pharmacophore [2]. This building block provides a direct entry into a patent-rich area of crop protection chemistry.

Large-Scale Synthesis and Process Chemistry Development

Process chemistry teams requiring scalable access to fluorinated pyrazole building blocks should adopt the NFSI-mediated direct fluorination methodology for the preparation of 5-fluoro-1-methyl-1H-pyrazole and its derivatives. This room-temperature, operationally simple procedure circumvents the use of hazardous elemental fluorine gas and avoids the high-temperature conditions required for halide exchange reactions [1]. The methodology has been validated on diverse substrates, including those relevant to the synthesis of 5-fluoro-1-methyl-1H-pyrazole derivatives, making it suitable for both milligram-scale discovery efforts and multi-kilogram manufacturing campaigns [1].

Technical Documentation Hub

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